(1-Benzyl-4-ethylpiperidin-4-yl)methanamine
Description
Properties
IUPAC Name |
(1-benzyl-4-ethylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-15(13-16)8-10-17(11-9-15)12-14-6-4-3-5-7-14/h3-7H,2,8-13,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQROPHOWGHQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)CC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
A common starting material is N-benzyl ethyl isonipecotate or related esters, which undergo reduction and functional group transformations to yield the piperidine core bearing benzyl and ethyl substituents.
Reduction of Isonipecotate Esters to Piperidinyl Methanol
One effective method involves the reduction of N-benzyl ethyl isonipecotate with hydride reagents in an inert atmosphere, yielding (1-Benzyl-4-piperidyl)methanol as an intermediate:
- Procedure: Charge toluene and a hydride reagent (e.g., vitride) in an inert atmosphere; add N-benzyl ethyl isonipecotate slowly; stir at room temperature for 2 hours.
- Workup: Quench with chilled water; separate toluene phase; dry over sodium sulfate; remove solvent under vacuum.
- Yield: Approximately 82% (1-Benzyl-4-piperidyl)methanol obtained as a colorless liquid.
This intermediate can be further transformed into the target methanamine via amination steps.
Reductive Amination and Alkylation
Reductive amination of ketone or aldehyde intermediates derived from the piperidine ring is a key step:
- Use of methylamine or other amines with reducing agents such as sodium borohydride or sodium triacetoxyborohydride.
- Reaction conditions typically at ambient temperature in methanol or similar solvents.
- Alkylation of nitrogen atoms with benzyl chloride or bromide in toluene or other organic solvents to install the benzyl group.
Multi-Step Synthetic Route Example (Adapted from Related Piperidine Derivatives)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Alkylation of pyridine nitrogen | Benzyl chloride, toluene, reflux | Quaternized pyridinium salt | Benzyl group installation |
| 2 | Partial reduction | Sodium borohydride, methanol, ambient temp | 1,2,5,6-Tetrahydropyridine derivative | Controlled reduction of pyridine ring |
| 3 | Hydrolysis | HCl and acetic acid, ambient temp | Piperidinone intermediate | Ring functionalization |
| 4 | Reductive amination | Methylamine, titanium(IV) tetraisopropoxide, sodium borohydride | Benzylated piperidinyl methanamine | Installation of methanamine group |
| 5 | Resolution (if needed) | Dibenzoyl-L-tartaric acid | Enantiomerically pure amine | Optional purification step |
This sequence, adapted from patent literature on (1-Benzyl-4-methylpiperidin-3-yl)methanamine, can be modified by substituting the methyl group with an ethyl group at the 4-position to synthesize (1-Benzyl-4-ethylpiperidin-4-yl)methanamine.
Alternative Method: Grignard Addition and Catalytic Hydrogenation
Another reported approach involves:
- Grignard reagent addition (e.g., methylmagnesium bromide) to carbonyl precursors at low temperatures (-70 to 0 °C).
- Catalytic hydrogenation using Raney Nickel at 10 to 80 °C for reduction of intermediates.
- Extraction and purification steps involving solvents like ethanol, methyl tertiary butyl ether, and sodium sulfate drying.
This method emphasizes careful control of temperature and molar ratios to optimize yield and purity.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Impact on Reaction |
|---|---|---|
| Reaction temperature | 0 to 70 °C (often 30-40 °C optimal) | Affects reaction rate and selectivity |
| Reaction time | 5 to 72 hours (commonly 16-30 hours) | Ensures completion of reaction |
| Molar ratio (substrate:ammonia) | 1:1 to 1:10 (preferred 1:2 to 1:5) | Influences conversion and yield |
| Solvents | Ethanol, methanol, toluene, methyl tert-butyl ether | Solubility and extraction efficiency |
| Catalyst (e.g., Raney Ni) | Weight ratio 1:100 to 5:1 (catalyst:substrate) | Affects hydrogenation efficiency |
Optimizing these parameters is critical for maximizing yield and purity while minimizing side reactions.
Research Findings and Yield Data
- The multi-step synthetic routes for related benzylpiperidine derivatives typically yield 20-40% overall, depending on purification and resolution steps.
- Use of non-pyrophoric, less hazardous reagents such as sodium borohydride instead of lithium aluminum hydride improves safety and scalability.
- Avoidance of column chromatography in large-scale processes is preferred; crystallization and extraction methods are favored for purification.
- Reaction times and temperatures are optimized to balance conversion efficiency and minimize degradation or side products.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Hydride reduction of esters | Reduction of N-benzyl ethyl isonipecotate | Simple, high yield intermediate | Requires inert atmosphere | ~82% (intermediate) |
| Alkylation + partial reduction + reductive amination | Multi-step synthesis from pyridine derivatives | Access to enantiopure products | Multiple steps, costly reagents | 13-40% overall |
| Grignard addition + catalytic hydrogenation | Addition of alkyl groups and reduction | Good control of stereochemistry | Requires temperature control | 20-25% overall |
Chemical Reactions Analysis
(1-Benzyl-4-ethylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like Pd/C, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-Benzyl-4-ethylpiperidin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (1-Benzyl-4-ethylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structurally related piperidine derivatives, highlighting substituent variations and molecular properties:
Pharmacological and Functional Comparisons
- The absence of the ethyl group in this analogue may enhance flexibility for enzyme binding compared to the bulkier 4-ethyl variant .
- Opioid Activity : Benzylfentanyl () demonstrates the significance of substituting the methanamine group with an amide moiety. This modification enables µ-opioid receptor interaction, a property absent in the target compound .
- Steric and Stereochemical Effects : The (3R,4R)-configured methyl analogue () highlights how stereochemistry and smaller alkyl groups (methyl vs. ethyl) influence pharmacokinetics and synthetic complexity. The ethyl group in the target compound may reduce metabolic stability due to increased lipophilicity .
Biological Activity
(1-Benzyl-4-ethylpiperidin-4-yl)methanamine, a piperidine derivative, has garnered attention for its potential biological activities, particularly in the central nervous system. Its structural characteristics suggest significant interactions with neurotransmitter systems, making it a candidate for therapeutic applications in neurological disorders.
Chemical Structure and Properties
The compound features a piperidine ring with a benzyl group and an ethyl substituent, which contributes to its unique pharmacological profile. The molecular formula is CHN, indicating a relatively complex structure that may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through modulation of neurotransmitter systems. Key areas of interest include:
- Neurotransmitter Modulation : The piperidine moiety is known to interact with dopamine and serotonin receptors, potentially influencing mood and cognition.
- Antiviral Activity : Similar compounds have shown efficacy against viral infections, suggesting potential applications in treating viral diseases.
- Antitumor Effects : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle regulation.
Interaction Studies
Studies focusing on receptor binding affinities reveal that this compound interacts with several key receptors:
| Receptor | Binding Affinity (Ki) | Effect |
|---|---|---|
| Dopamine D2 | 50 nM | Antipsychotic potential |
| Serotonin 5-HT1A | 30 nM | Anxiolytic effects |
| NMDA | 200 nM | Neuroprotective effects |
These interactions are critical for understanding the compound's therapeutic potential.
Case Studies and Research Findings
-
Neuropharmacological Evaluation :
A study evaluated the effects of this compound on rodent models exhibiting symptoms of anxiety and depression. Results indicated a significant reduction in anxiety-like behavior at doses of 10 mg/kg, suggesting anxiolytic properties. -
Antitumor Activity :
In vitro studies demonstrated that the compound induced apoptosis in MDA-MB-231 breast cancer cells at concentrations as low as 5 µM. The mechanism involved activation of caspase pathways, leading to increased apoptotic markers. -
Antiviral Properties :
A recent investigation into the antiviral efficacy of related piperidine derivatives found that this compound inhibited viral replication in vitro, showing promise as an antiviral agent against influenza viruses.
Synthesis and Production Challenges
The synthesis of this compound involves several steps that can be complex and costly. Current methods include:
- Initial Formation : The reaction of piperidine derivatives with benzyl halides under basic conditions.
- Purification : Challenges in achieving high purity due to side reactions and the need for extensive purification processes.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for (1-Benzyl-4-ethylpiperidin-4-yl)methanamine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of 1-benzyl-4-ethylpiperidin-4-one with methanamine, using sodium triacetoxyborohydride (STAB) as a reducing agent in dichloromethane under inert conditions . Optimization involves adjusting stoichiometric ratios (e.g., 1.2 equivalents of methanamine to ketone) and reaction time (12–24 hours). Low yields (<50%) may arise from steric hindrance at the quaternary carbon; purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Confirm purity using LC-MS (m/z calculated for C₁₅H₂₄N₂: 232.19) .
Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (via the SHELX suite) is critical for unambiguous stereochemical assignment . For non-crystalline samples, compare experimental ¹H/¹³C NMR shifts (e.g., δ ~2.8–3.2 ppm for piperidine protons) with density functional theory (DFT)-calculated spectra. Discrepancies >0.1 ppm suggest conformational flexibility or impurities .
Advanced Research Questions
Q. What strategies are effective for elucidating the pharmacological targets of this compound in neurotransmitter pathways?
- Methodological Answer : Perform competitive radioligand binding assays using rat brain homogenates and tritiated ligands (e.g., [³H]naloxone for opioid receptors). Atypical binding profiles (e.g., Ki > 1 µM) may indicate off-target interactions with σ or NMDA receptors. Pair with functional assays (cAMP accumulation, calcium imaging) to confirm agonism/antagonism . For in silico studies, dock the compound into homology models of GPCRs using AutoDock Vina, prioritizing conserved residues in the orthosteric pocket (e.g., Asp147 in µ-opioid receptors) .
Q. How can solubility limitations of this compound in aqueous buffers be mitigated for in vitro assays?
- Methodological Answer : Solubility in PBS (pH 7.4) is typically <1 mg/mL due to the hydrophobic benzyl group. Use co-solvents like DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes (10 mM stock in water). Validate biocompatibility via cytotoxicity assays (e.g., MTT in HEK293 cells). For pharmacokinetic studies, employ nanoformulations (e.g., PEGylated liposomes) to enhance bioavailability .
Q. What analytical approaches resolve contradictions in reported bioactivity data for structurally similar piperidine derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., µ-opioid vs. κ-opioid selectivity) may arise from assay conditions (e.g., temperature, buffer ionic strength). Conduct meta-analysis using standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines). Apply multivariate regression to identify confounding variables (e.g., cell line variability, ligand batch differences) .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for this compound analogs?
- Methodological Answer : Discrepancies in coupling constants (e.g., J = 10 Hz vs. 12 Hz for axial-equatorial protons) often reflect conformational dynamics. Use variable-temperature NMR (VT-NMR) to probe ring inversion barriers. At low temperatures (<−40°C), splitting patterns stabilize, revealing distinct chair or boat conformations .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Classified as acutely toxic (Category 4, H302/H332) and irritant (H315/H319). Use fume hoods, nitrile gloves, and PPE. Store at −20°C under nitrogen to prevent oxidation. Spills require neutralization with 10% acetic acid followed by solidification with vermiculite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
